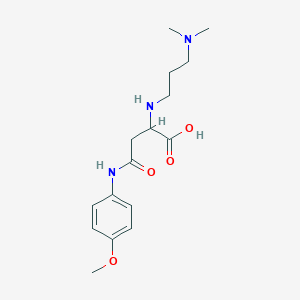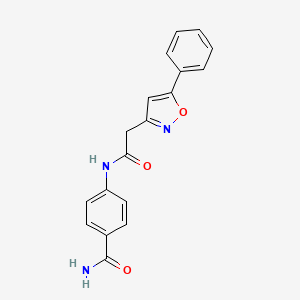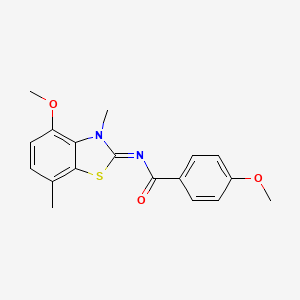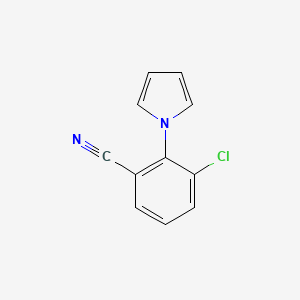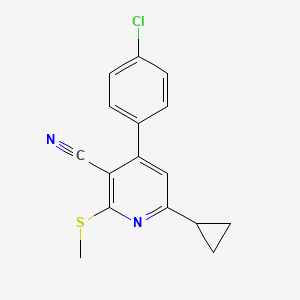
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential use in treating addiction and other neurological disorders.
作用機序
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to changes in gene expression that may be beneficial in treating addiction and other neurological disorders. Specifically, inhibition of HDACs by 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile leads to an increase in the expression of genes involved in synaptic plasticity, which is thought to be important in the formation of drug-associated memories.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity, which may be beneficial in treating addiction and other neurological disorders. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in reward pathways and mood regulation.
実験室実験の利点と制限
One advantage of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its specificity for HDAC inhibition, which reduces the potential for off-target effects. However, one limitation of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its poor solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
For research on 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile include investigating its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile in humans. Finally, research is needed to identify potential side effects and safety concerns associated with the use of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
In conclusion, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating addiction and other neurological disorders. Its specificity for HDAC inhibition and potential to increase synaptic plasticity make it an attractive candidate for further research. However, more studies are needed to determine its safety and effectiveness in humans.
合成法
The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form 4-(cyclopropylamino)benzaldehyde. This intermediate is then reacted with methyl thiocyanate to form 4-(cyclopropylamino)-2-(methylthio)benzaldehyde, which is further reacted with cyanoacetic acid to form 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
科学的研究の応用
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been studied for its potential use in treating addiction, specifically cocaine and nicotine addiction. Studies have shown that 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can reduce drug-seeking behavior and prevent relapse in animal models. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVNHMTYTYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)
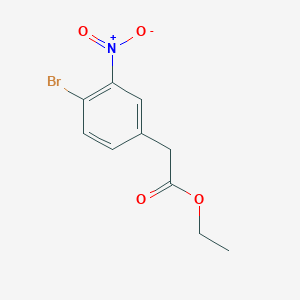
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2629226.png)
![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



